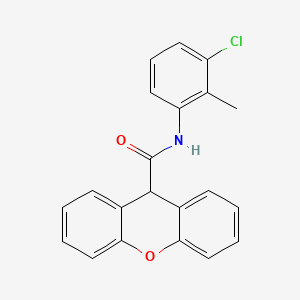
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Xanthone is a yellow crystalline powder that belongs to the xanthene family of compounds. It is used in the synthesis of various organic compounds and has shown promising results in scientific research.
科学的研究の応用
Polyamide Synthesis and Properties
Research into the synthesis and properties of polyamides containing xanthene units and methyl pendant groups, such as those derived from similar compounds to N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, reveals significant advancements in materials science. These polyamides demonstrate high glass transition temperatures, excellent thermal stability, and remarkable solubility in polar aprotic solvents. They are capable of forming transparent, strong, and flexible films, suggesting potential applications in advanced material engineering and electronics. The low moisture absorption and high transparency of these polyamides further enhance their utility in specific environments requiring material stability and optical clarity (Guo et al., 2015).
Enhanced Polymer Characteristics
Innovations in polymer science have also been achieved through the synthesis of novel aromatic polyamides with xanthene cardo groups. These polyamides exhibit not only solubility in various polar solvents but also maintain high glass transition temperatures and excellent thermal stability. Their capacity to form transparent, flexible, and tough films positions them as valuable materials for a wide range of applications, including optoelectronics and high-performance coatings. The mechanical properties of these polyamides, such as tensile strength and modulus, suggest their potential utility in the development of new materials with specific mechanical and thermal requirements (Sheng et al., 2009).
Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives related to this compound have shown promising antipathogenic activities. These derivatives demonstrate significant anti-microbial properties, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modification of these compounds to include halogen atoms has been correlated with enhanced antipathogenic effectiveness, opening new avenues for the development of antimicrobial agents targeting resistant bacterial populations (Limban et al., 2011).
Nanocomposite Development
The preparation of magnetic polyamide/Fe3O4 nanocomposites incorporating pendent 9H-xanthene groups marks a significant advancement in nanocomposite technology. These nanocomposites exhibit superparamagnetic properties and enhanced thermal stability, making them suitable for applications requiring magnetic responsiveness combined with high material integrity. The synthesis approach, involving the solution intercalation technique, allows for uniform dispersion of Fe3O4 nanoparticles, highlighting the potential for the development of advanced nanomaterials for electronic, biomedical, and environmental applications (Moghanian et al., 2015).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-13-16(22)9-6-10-17(13)23-21(24)20-14-7-2-4-11-18(14)25-19-12-5-3-8-15(19)20/h2-12,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMBLJMFVDJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)
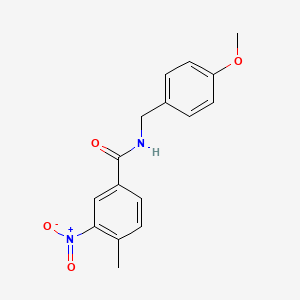
![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)
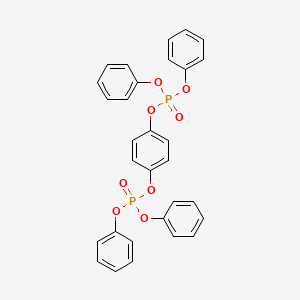

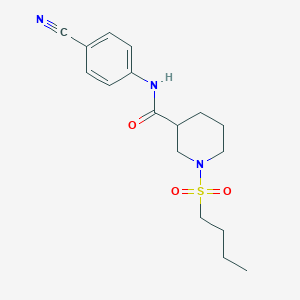

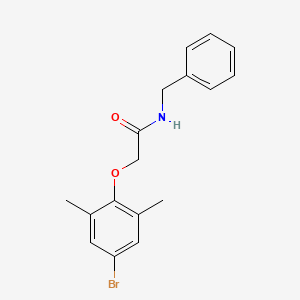
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
